![molecular formula C19H20F3N3O6 B4013530 3,4,5-trimethoxy-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4013530.png)
3,4,5-trimethoxy-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Description
The compound "3,4,5-trimethoxy-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide" belongs to a class of benzamide derivatives, known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds have been the subject of extensive research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions between aniline derivatives and benzoyl chlorides or similar acylating agents. For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the versatility of benzamide derivatives in medicinal chemistry (Ertan et al., 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. Spectroscopic methods like IR-spectroscopy and NMR are commonly used for structural characterization. For instance, the structure of N-{[(4-nitrophenyl)amino]methyl}benzamide was characterized using 1H-NMR and FTIR spectroscopy, highlighting the importance of structural elucidation in understanding the compound's properties (Buzarevski et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives can undergo a variety of chemical reactions, including halogenation, nitration, and coupling reactions. These reactions can modify the chemical structure and, consequently, the biological activity of the compounds. For instance, the synthesis and characterization of a new coupling reagent for radiohalogenation showcases the chemical versatility of benzamide derivatives in bioconjugation and drug development (Aneheim et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. The crystal structures of compounds provide insight into their stability and interactions at the molecular level. An example is the synthesis and crystal structure elucidation of various benzamide derivatives, which contribute to understanding their pharmacokinetic properties and bioavailability (Miranda et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental aspects of benzamide derivatives' research. These properties are influenced by the functional groups and overall molecular structure of the compounds. Studies on the synthesis, characterization, and evaluation of benzamide derivatives for anticancer activity, for instance, shed light on their mechanism of action at the cellular level and their potential as therapeutic agents (Ravinaik et al., 2021).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O6/c1-29-15-8-11(9-16(30-2)17(15)31-3)18(26)24-7-6-23-13-5-4-12(19(20,21)22)10-14(13)25(27)28/h4-5,8-10,23H,6-7H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXAMJINPZMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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